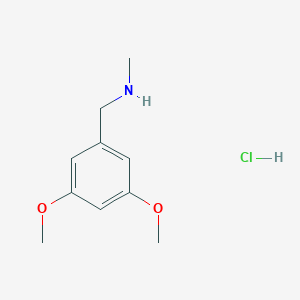

1-(3,5-Dimethoxyphenyl)-N-methylmethanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 1-(3,5-Dimethoxyphenyl)-N-methylmethanamine;hydrochloride typically involves several steps. One common synthetic route includes the methylation of 3,5-dimethoxybenzaldehyde followed by reductive amination with methylamine. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation primarily at the amine group and aromatic methoxy substituents :

-

Quinone formation : Oxidation of the methoxy-substituted phenyl ring generates quinone derivatives.

-

Reagents : Potassium permanganate or chromium trioxide under acidic conditions.

-

Mechanism : Electrophilic attack on the aromatic ring, followed by dehydrogenation.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄, H+ | Quinone derivatives |

| Amine oxidation | CrO₃, H₂SO₄ | Oxidized amine derivatives |

Substitution Reactions

The methoxy groups (–OCH₃) on the phenyl ring are susceptible to nucleophilic substitution:

-

Reaction with nucleophiles : Halides, amines, or other nucleophiles under acidic/basic conditions.

-

Example : Replacement of methoxy groups with hydroxyl or other substituents.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nucleophilic substitution | NaOH, H₂O | Demethylated phenyl derivatives |

Reduction Reactions

The amine group can undergo reduction to form secondary amines:

-

Reduction agents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Mechanism : Addition of hydride ions to the amine nitrogen.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Reduction | NaBH₄, THF | Secondary amine derivatives |

Mechanism Insights

The compound’s reactivity is influenced by:

-

Electronic effects : Methoxy groups activate the phenyl ring for electrophilic substitution.

-

Steric factors : The methylamine group may hinder nucleophilic attack on adjacent positions.

Comparison with Analogues

| Compound | Structural Differences | Key Reactivity |

|---|---|---|

| 3,5-Dimethoxyamphetamine | Ethyl group instead of methylamine | Enhanced lipophilicity |

| 2,5-Dimethoxyphenylmethylamine | Methoxy at 2,5 positions | Reduced steric hindrance |

References

Aplicaciones Científicas De Investigación

Chemistry

1-(3,5-Dimethoxyphenyl)-N-methylmethanamine;hydrochloride serves as a building block in organic synthesis. Its unique structure allows for the development of more complex molecules, making it valuable in the creation of new chemical entities.

Biology

Research into the biological activities of this compound has revealed potential effects on cellular processes and enzyme interactions. Studies suggest that it may influence neurotransmitter systems and oxidative stress pathways, indicating its relevance in neuropharmacology and cellular signaling research.

Medicine

Ongoing research is exploring the therapeutic applications of this compound. Preliminary studies suggest it may have potential in treating certain diseases, particularly those related to neurological disorders. The compound's mechanism of action involves binding to specific receptors or enzymes, affecting cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the effects of this compound on various biological systems:

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound can inhibit cell growth in various cancer cell lines. For example, it exhibited significant antiproliferative activity with IC50 values ranging from 0.01 µM to 0.229 µM against multiple cancer types.

- Mechanistic Investigations : Molecular docking studies have shown that the compound interacts with tubulin, indicating its potential as an anticancer agent by disrupting microtubule dynamics.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Used in creating complex molecules |

| Biology | Effects on cellular processes | Influences neurotransmitter systems |

| Medicine | Potential therapeutic applications | Inhibitory effects on cancer cell growth |

Mecanismo De Acción

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence neurotransmitter systems and oxidative stress pathways.

Comparación Con Compuestos Similares

1-(3,5-Dimethoxyphenyl)-N-methylmethanamine;hydrochloride can be compared with other similar compounds, such as:

3,4-Dimethoxyphenethylamine: This compound is an analogue of the neurotransmitter dopamine and has similar structural features but different biological activities.

2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl Acetic Acid: This compound has a similar methoxy-substituted benzene ring but differs in its functional groups and applications.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various research and industrial applications.

Actividad Biológica

1-(3,5-Dimethoxyphenyl)-N-methylmethanamine; hydrochloride, commonly referred to as DMMA-HCl , is a chemical compound with significant potential in various biological applications. This article provides an overview of its biological activity, including mechanisms of action, therapeutic implications, and comparisons with structurally similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₆ClNO₂

- Molecular Weight : 217.69 g/mol

- Structural Features : DMMA-HCl contains a dimethoxy-substituted phenyl group attached to a N-methylmethanamine moiety. The presence of two methoxy groups at the 3 and 5 positions enhances its lipophilicity and potential receptor affinity.

The biological activity of DMMA-HCl is primarily linked to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Preliminary studies suggest that it may exhibit stimulant effects akin to those of amphetamines. Its mechanism likely involves:

- Receptor Binding : DMMA-HCl may bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.

- Enzyme Interactions : The compound could interact with enzymes involved in neurotransmitter metabolism, potentially altering their activity.

Neuropharmacological Effects

DMMA-HCl has shown promise in neuropharmacology, particularly in studies assessing its effects on:

- Dopaminergic Activity : Similar compounds have been noted for their stimulant effects, which may be replicated by DMMA-HCl through dopamine receptor modulation.

- Serotonergic Activity : The structural similarity to psychoactive substances suggests potential interactions with serotonin receptors, which could have implications for mood regulation and anxiety disorders.

Therapeutic Applications

Research is ongoing into the therapeutic applications of DMMA-HCl, particularly in:

- Cognitive Enhancement : Due to its stimulant properties, there is interest in its potential use for cognitive enhancement or treatment of attention disorders.

- Mood Disorders : Its effects on serotonin pathways may make it a candidate for further investigation in treating depression or anxiety-related conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of DMMA-HCl and related compounds. Here are notable findings:

Comparison with Similar Compounds

DMMA-HCl can be compared with other structurally similar compounds to highlight its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3,4-Dimethoxyphenethylamine | Similar methoxy substitution | Exhibits stimulant effects but differs in receptor specificity. |

| 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl Acetic Acid | Different functional groups | Demonstrates anti-inflammatory properties but lacks stimulant effects. |

Propiedades

IUPAC Name |

1-(3,5-dimethoxyphenyl)-N-methylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-11-7-8-4-9(12-2)6-10(5-8)13-3;/h4-6,11H,7H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQZYUJVKXNXBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC(=C1)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.